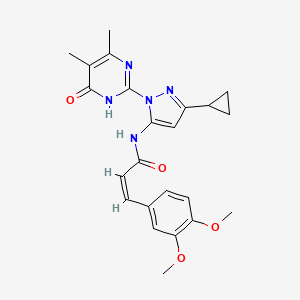

![molecular formula C16H13N3O3S B2456444 (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide CAS No. 1799275-23-2](/img/structure/B2456444.png)

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It’s important to note that the synthesis of a compound can often be achieved through multiple methods .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and spectral properties. Computational methods can also be used to predict many of these properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Investigation

Research has focused on synthesizing novel heterocyclic compounds incorporating the furan and pyrimidine moieties, highlighting the compound's versatility as a building block for complex molecules. For instance, the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety demonstrates the compound's utility in generating diverse heterocyclic chemistries (Farag et al., 2011). Additionally, the development of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation showcases efficient synthesis methods for related compounds (Han et al., 2010).

Computational Study and Antimicrobial Activity

Studies have also extended to computational analysis and evaluation of antimicrobial activities. A noteworthy investigation into the synthesis, structural analysis, computational study, and antimicrobial activity of a novel synthesized derivative highlighted the compound's potential in antimicrobial applications (Elangovan et al., 2021). This reflects the broader interest in utilizing these compounds for biomedical applications.

Antinociceptive and Anti-inflammatory Properties

Research into the biological activities of derivatives has identified significant antinociceptive and anti-inflammatory properties. The design and synthesis of thiazolopyrimidine derivatives have been particularly noted for their potential in pain and inflammation management (Selvam et al., 2012).

Quantum Chemical Characterization and SAR Study

Quantum chemical methods have been employed to characterize hydrogen bonding sites in pyrimidine compounds, providing insights into their molecular interactions and potential reactivity (Traoré et al., 2017). Additionally, studies on the selective coordination ability of sulfamethazine Schiff-base ligand towards copper(II) and its implications for biological activities further demonstrate the compound's relevance in molecular biology and chemistry (Mansour, 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-[4-(furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-23(21,12-9-13-5-2-1-3-6-13)19-16-17-10-8-14(18-16)15-7-4-11-22-15/h1-12H,(H,17,18,19)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZANRANFKZALQ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(furan-2-yl)pyrimidin-2-yl]-2-phenylethene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)

![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)

![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)

![Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2456371.png)

![Tert-butyl N-[2-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2456372.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2456376.png)

![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)